molecular formula C11H8O2S B8643345 4-(Thiophene-2-carbonyl)phenol

4-(Thiophene-2-carbonyl)phenol

Cat. No.: B8643345
M. Wt: 204.25 g/mol
InChI Key: BVLDPAXUXIUXKB-UHFFFAOYSA-N
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Description

4-(Thiophene-2-carbonyl)phenol is an aromatic compound featuring a phenol moiety linked to a thiophene ring via a carbonyl group. Synthesis typically involves acylation of phenol with thiophene-2-carbonyl chloride under anhydrous conditions, often employing bases like triethylamine to drive the reaction .

Properties

Molecular Formula

C11H8O2S

Molecular Weight

204.25 g/mol

IUPAC Name

(4-hydroxyphenyl)-thiophen-2-ylmethanone

InChI

InChI=1S/C11H8O2S/c12-9-5-3-8(4-6-9)11(13)10-2-1-7-14-10/h1-7,12H

InChI Key

BVLDPAXUXIUXKB-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)C2=CC=C(C=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Thiophene-2-carbonyl)phenol typically involves the condensation of 4-hydroxybenzoyl chloride with thiophene in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product . Another method involves the use of microwave irradiation to accelerate the reaction, which significantly reduces the reaction time .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Thiophene-2-carbonyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, electrophiles

Major Products Formed

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Moieties

a. 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol

  • Structure: Contains a central imidazole ring substituted with two phenyl groups and a phenolic hydroxyl group.
  • NLO Properties: Third-order susceptibility (χ³): 2.2627 × 10⁻⁶ esu, with a negative nonlinear refractive index (n₂ = -2.89 × 10⁻⁶ cm²/W), indicating self-defocusing behavior . HOMO-LUMO gap: Low energy gap (3.1 eV) due to extended π-conjugation, enhancing charge transfer and NLO response .
  • Applications : Optical limiting devices for laser protection .

b. Thiophene-Linked Triazoles (e.g., 5a–e)

  • Structure : Triazole core substituted with thiophene-carbonyl and aryl groups.
  • Properties :
    • Acidity : pKa values vary with solvent polarity (e.g., pKa = 8.2 in acetonitrile vs. 10.5 in tert-butyl alcohol), influenced by the electron-withdrawing thiophene-carbonyl group .
    • Synthesis : Formed via cyclization of thiophene-2-carbonyl hydrazine-carbothioamides under reflux .
Thiophene-Based Derivatives

a. 4-((4-(Decyloxy)Phenoxy)Carbonyl)Phenyl Thiophene-2-Carboxylate (2TWC10)

  • Structure : Thiophene-2-carboxylate ester with a decyloxy chain.
  • Properties: Liquid crystalline behavior: Mesophase stability due to the flexible alkyl chain and rigid aromatic core . Synthesis: Uses DCC/DMAP coupling agents, contrasting with the simpler acylation method for 4-(Thiophene-2-carbonyl)phenol .

b. Thiophene-2-Carbonyl Hydrazides (e.g., R330981)

  • Structure : Hydrazide derivatives with thiophene-carbonyl groups.
  • Applications : Intermediate in pharmaceutical synthesis (e.g., thrombin inhibitors) .
Key Comparative Analysis
Property This compound 4-(4,5-Diphenylimidazol-2-yl)phenol Thiophene-Linked Triazoles
HOMO-LUMO Gap (eV) Not reported 3.1 ~3.5 (estimated)
NLO Susceptibility (χ³) Not tested 2.26 × 10⁻⁶ esu Not studied
Acidity (pKa) Moderate (phenolic OH) Low (imidazole N-H) 8.2–10.5 (solvent-dependent)
Primary Application Organic synthesis intermediate Optical limiters Antimicrobial agents

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